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Compound of Interest

Compound Name:
Ethyl 1-(2-chloroacetyl)piperidine-

4-carboxylate

Cat. No.: B1299104 Get Quote

An In-depth Technical Guide to the Spectral Data of Ethyl 1-(2-chloroacetyl)piperidine-4-
carboxylate

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 1-(2-
chloroacetyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Due

to the limited availability of direct experimental spectra in public databases, this document

presents a combination of predicted data based on established spectroscopic principles and

available data for structurally related compounds.

Molecular Structure and Properties
IUPAC Name: Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

CAS Number: 318280-71-6[1][2]

Molecular Formula: C₁₀H₁₆ClNO₃[1][2]

Molecular Weight: 233.69 g/mol [1][2]

Spectroscopic Data
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The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate.

¹H NMR Spectroscopy Data (Predicted)
The proton NMR spectrum is predicted based on the analysis of the starting material, ethyl

piperidine-4-carboxylate, and the influence of the N-chloroacetyl group. The piperidine ring

exists in a chair conformation, leading to distinct signals for axial and equatorial protons, which

are often coupled and may appear as complex multiplets. Due to the amide bond, restricted

rotation can lead to the observation of rotamers, potentially doubling some peaks. For

simplicity, the major rotamer is presented.

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~4.20 s 2H -C(O)-CH₂-Cl

4.14 q 2H -O-CH₂-CH₃

~3.8 (axial), ~3.0 (eq) m 4H Piperidine H-2, H-6

~2.5 m 1H Piperidine H-4

~1.9 (axial), ~1.7 (eq) m 4H Piperidine H-3, H-5

1.25 t 3H -O-CH₂-CH₃

¹³C NMR Spectroscopy Data (Predicted)
The predicted carbon NMR spectrum reflects the electronic environment of each carbon atom

in the molecule.
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Chemical Shift (δ) (ppm) Assignment

~174 C=O (Ester)

~166 C=O (Amide)

~60.5 -O-CH₂-CH₃

~45 (C2), ~42 (C6) Piperidine C-2, C-6

~42 -C(O)-CH₂-Cl

~40 Piperidine C-4

~28 Piperidine C-3, C-5

~14 -O-CH₂-CH₃

Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum is characterized by strong absorptions corresponding to the carbonyl groups

of the ester and the amide.

Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Medium C-H stretching (Aliphatic)

~1735 Strong C=O stretching (Ester)

~1650 Strong C=O stretching (Amide)

~1200 Strong C-O stretching (Ester)

~770 Medium C-Cl stretching

Mass Spectrometry (MS) Data
The following predicted mass-to-charge ratios (m/z) are for various adducts of the parent

molecule.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/736836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adduct m/z (Predicted)[3]

[M+H]⁺ 234.08916

[M+Na]⁺ 256.07110

[M-H]⁻ 232.07460

[M+NH₄]⁺ 251.11570

[M+K]⁺ 272.04504

[M]⁺ 233.08133

Experimental Protocols
Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-
carboxylate[1]
This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride.

Materials:

Ethyl piperidine-4-carboxylate

2-Chloroacetyl chloride

Dichloromethane (DCM)

Water (H₂O)

Saturated brine solution

Sodium sulfate (Na₂SO₄)

Procedure:

Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in dichloromethane (DCM).

Cool the solution in an ice bath to 0°C.
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Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

Stir the reaction mixture in the ice bath for 1 hour.

Wash the reaction mixture sequentially with water and saturated brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Filter the mixture and evaporate the solvent in vacuo to yield the product.

General Protocol for Spectral Data Acquisition
NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy:

Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of

the compound (if solid) in the spectrometer.

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Collection: Scan over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).
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Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass

spectrometer.

Data Collection: Acquire the spectrum in both positive and negative ion modes to observe

different adducts.
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Caption: Synthetic pathway for Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate.
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Spectroscopic Techniques

Data Interpretation

Structure Verification

Ethyl 1-(2-chloroacetyl)
piperidine-4-carboxylate

NMR (¹H, ¹³C) IR MS

Functional Groups & Connectivity Key Functional Groups (C=O, C-Cl) Molecular Weight & Formula

Confirm Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ETHYL 1-(2-CHLOROACETYL)-4-PIPERIDINECARBOXYLATE synthesis - chemicalbook
[chemicalbook.com]

2. jk-sci.com [jk-sci.com]

3. PubChemLite - Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (C10H16ClNO3)
[pubchemlite.lcsb.uni.lu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1299104?utm_src=pdf-body-img
https://www.benchchem.com/product/b1299104?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/ethyl-1-2-chloroacetyl-4-piperidinecarboxylate.htm
https://www.chemicalbook.com/synthesis/ethyl-1-2-chloroacetyl-4-piperidinecarboxylate.htm
https://www.jk-sci.com/products/a01h11003
https://pubchemlite.lcsb.uni.lu/e/compound/736836
https://pubchemlite.lcsb.uni.lu/e/compound/736836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate spectral
data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299104#ethyl-1-2-chloroacetyl-piperidine-4-
carboxylate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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